Trimedoxime bromide

概要

説明

準備方法

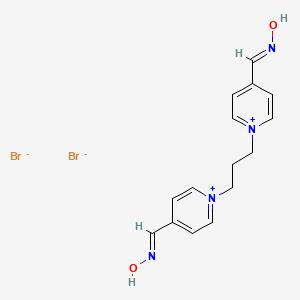

トリメドキシム臭化物の合成には、1,3-ジブロモプロパンと4-ピリジンカルボキシアルデヒドオキシムの反応が含まれます . この反応は通常、エタノールなどの有機溶媒中で、還流条件下で行われます。生成物はその後、再結晶によって精製されます。 工業生産方法は、同様の合成経路を伴う可能性がありますが、収率と純度を最適化して、より大規模に行われます .

化学反応の分析

トリメドキシム臭化物は、以下を含むいくつかの種類の化学反応を起こします。

酸化: トリエドキシム臭化物は、さまざまなオキシム誘導体を生成するために酸化することができます。

還元: この化合物は、対応するアミンを生成するために還元することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アジ化ナトリウムなどの求核剤があります . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

トリメドキシム臭化物は、科学研究に幅広く応用されています。

科学的研究の応用

Trimedoxime bromide has a wide range of scientific research applications:

作用機序

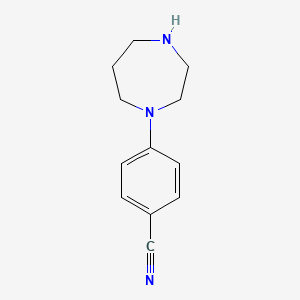

トリメドキシム臭化物の主な作用機序は、有機リン酸エステルによって阻害されたアセチルコリンエステラーゼの再活性化を伴います . この化合物は、リン酸化された酵素に結合し、リン酸基の除去を促進し、それによって酵素の活性を回復させます . この再活性化プロセスは、有機リン酸エステル中毒の毒性効果を軽減するために不可欠です。 トリメドキシム臭化物は、コリン分解作用も示し、その全体の有効性に貢献しています .

6. 類似化合物の比較

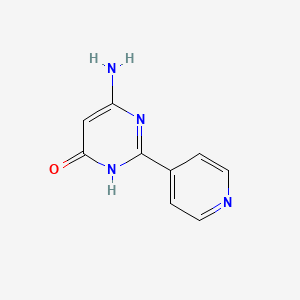

トリメドキシム臭化物は、アソキシム、プラリドキシム、オビドキシムなどの他のオキシム化合物と化学的に関連しています . これらの化合物はすべて、同様の作用機序を共有していますが、トリメドキシム臭化物は、2つのピリジニウム環間にプロピレンリンカーを持つ構造でユニークです . この構造上の違いは、その独特の反応性と有効性プロファイルに貢献しています。 プラリドキシムやオビドキシムと比較して、トリメドキシム臭化物は、特定の有機リン酸エステル阻害アセチルコリンエステラーゼの優れた再活性化を示しました .

類似化合物

- アソキシム

- プラリドキシム

- オビドキシム

- HI-6

- メトキシム

類似化合物との比較

Trimedoxime bromide is chemically related to other oxime compounds such as asoxime, pralidoxime, and obidoxime . While all these compounds share a similar mechanism of action, this compound is unique in its structure, having a propylene linker between the two pyridinium rings . This structural difference contributes to its distinct reactivity and efficacy profile. Compared to pralidoxime and obidoxime, this compound has shown superior reactivation of certain organophosphate-inhibited acetylcholinesterase .

Similar Compounds

- Asoxime

- Pralidoxime

- Obidoxime

- HI-6

- Methoxime

特性

IUPAC Name |

N-[[1-[3-[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2.2BrH/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;;/h2-5,8-13H,1,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZHWVQTOXIXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036063 | |

| Record name | Trimedoxime bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-97-3 | |

| Record name | Trimedoxime bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。